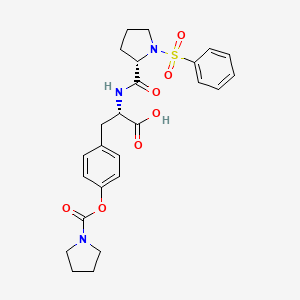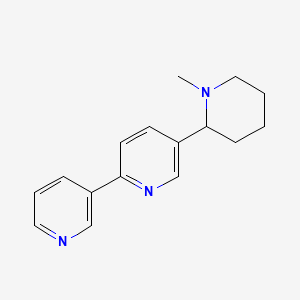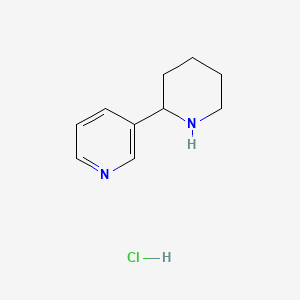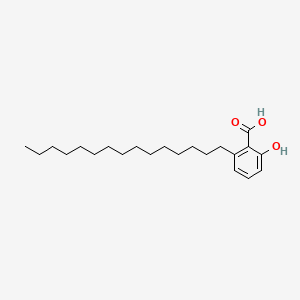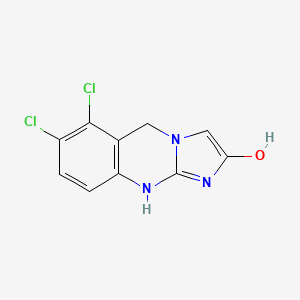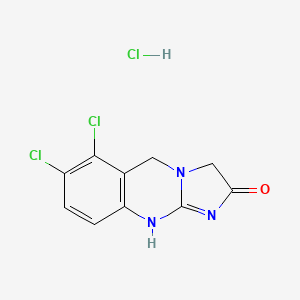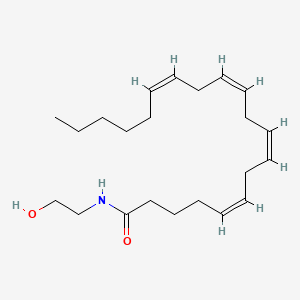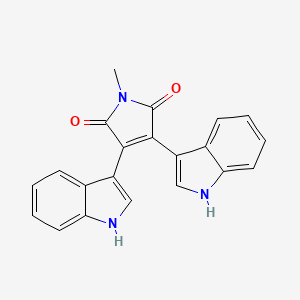
Bisindolylmaleimide v
描述
Bisindolylmaleimide V (BIM V) is a compound that is recognized for its activity against protein kinases . It is a weak inhibitor of protein kinase C (PKC), demonstrating an IC50 value >100 µM . BIM V blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo with an IC50 value of 8 µM .
Synthesis Analysis
Bisindolylmaleimides (BIMs) are commonly the immediate synthetic precursors of indolocarbazoles . They can be highly functionalized or chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles . Synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide V is C21H15N3O2 . Its IUPAC name is 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione . The molecular weight of Bisindolylmaleimide V is 341.4 g/mol .Chemical Reactions Analysis
Bisindolylmaleimide compounds have fluorescence emission maxima wavelengths longer than 500 nm, large Stokes shifts longer than 200 nm, different fluorescence emission wavelengths at an excitation wavelength of 365 nm, and a long-lasting chemiluminescence .Physical And Chemical Properties Analysis
Bisindolylmaleimide V has a molecular weight of 341.36 and is a solid at room temperature . It is stable under normal temperatures and pressures .科学研究应用
Medicinal Chemistry
BIM V and its derivatives have stimulated great interest in medicinal chemistry programs . They arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .
Application
BIMs have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .
Method of Application
The synthesis of BIMs involves the use of an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide in 64% yield .
Results
While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Structural differences can be used to exploit new bioactivity .
Protein Kinase Inhibition
BIM V is widely recognized for its activity against protein kinases . It’s a highly functional compound that can be chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles .
Application
BIM V is used in the development of potent and selective protein kinase inhibitors . Clinical examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .
Method of Application
The synthesis of BIM V involves the use of an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide .
Results
While BIM V is widely recognized as a protein kinase inhibitor, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Structural differences can be used to exploit new bioactivity .
Mitogen-Stimulated Protein Kinase Inhibition
BIM V has been found to block the activation of mitogen-stimulated protein kinase p70 s6k/p85 s6k in vivo .
Application
BIM V is used as a cell-permeable negative control compound for protein kinase C inhibition studies .
Method of Application
The specific method of application in this context is not provided in the source .
Results
The IC50 value for the inhibition of mitogen-stimulated protein kinase p70 s6k/p85 s6k by BIM V is 8 µM .
Fragment-Based Drug Design
BIM V is recognized for its activity against protein kinases and can be highly functionalized or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
Application
BIM V is used in fragment-based drug design . It serves as a structural lead for the development of novel inhibitors of protein kinase C .
Method of Application
The specific method of application in this context is not provided in the source .
Results
The design and synthesis of a series of novel inhibitors of protein kinase C (PKC) have been described . These 2,3-bisarylmaleimides were derived from the structural lead provided by the indolocarbazoles, staurosporine and K252a .
Calcium Signaling Inhibition
While BIM V is widely recognized as a protein kinase inhibitor, other modes of activity have been reported, including the inhibition of calcium signaling .
Application
BIM V is used in studies related to calcium signaling .
Method of Application
The specific method of application in this context is not provided in the source .
Results
未来方向
Bisindolylmaleimide V and its derivatives have stimulated great interest in medicinal chemistry programs due to their unique biological activities . Their structural differences can be used to exploit new bioactivity, making it imperative to discover new chemical entities to address new targets . They can be highly functionalized or chemically manipulated, providing the opportunity to generate new derivatives with unique biological profiles .
属性
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWYMIKGOHZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150620 | |
| Record name | Bisindolylmaleimide V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide v | |
CAS RN |
113963-68-1 | |
| Record name | Bisindolylmaleimide V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113963-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



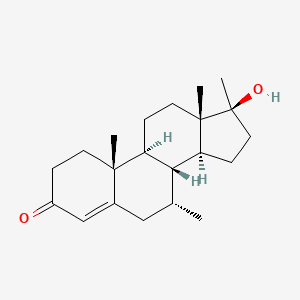
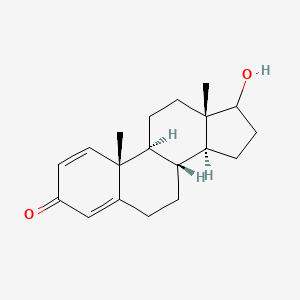
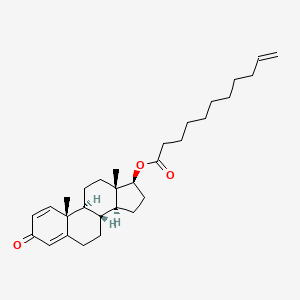
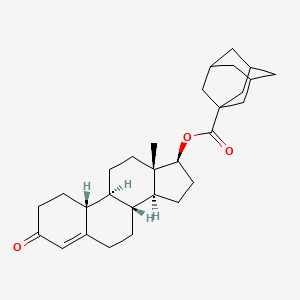
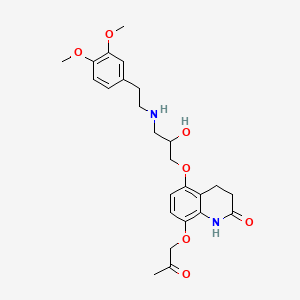
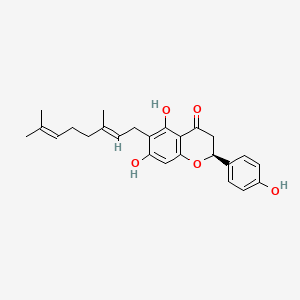
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
